molecular formula C17H18N4 B14358846 {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 95480-05-0

{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile

Cat. No.: B14358846
CAS No.: 95480-05-0
M. Wt: 278.35 g/mol
InChI Key: AGNHKRNXYNNEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group substituted with a di(propan-2-yl)amino group and an ethene-1,1,2-tricarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with di(propan-2-yl)amine to form the intermediate 4-(di(propan-2-yl)amino)aniline. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The pathways involved often include signal transduction and metabolic pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-dicarbonitrile
  • {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tetracarbonitrile

Uniqueness

{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile is unique due to its specific substitution pattern and the presence of three cyano groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds with different substitution patterns or functional groups.

Properties

CAS No.

95480-05-0

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

2-[4-[di(propan-2-yl)amino]phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C17H18N4/c1-12(2)21(13(3)4)16-7-5-14(6-8-16)17(11-20)15(9-18)10-19/h5-8,12-13H,1-4H3

InChI Key

AGNHKRNXYNNEKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)C(=C(C#N)C#N)C#N)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.